![molecular formula C6H9NOS B1283727 2-Amino-1-(thiophen-3-yl)ethan-1-ol CAS No. 102090-45-9](/img/structure/B1283727.png)
2-Amino-1-(thiophen-3-yl)ethan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of various thiophene derivatives, including those related to 2-Amino-1-(thiophen-3-yl)ethan-1-ol, has been explored in several studies. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved using the Gewald synthesis technique, which involved starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. This intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another study reported the synthesis of 2-(thiophen-2-yl)ethanamine through a multi-step process starting with Knoevenagel-Doebner condensation, followed by amination, copper-catalyzed reduction, and finally, Hoffman rearrangement to yield the final product .
Molecular Structure Analysis
The molecular structures of the synthesized thiophene derivatives were characterized using various spectroscopic techniques. In the case of Schiff bases derived from thiophene carbonitriles, the structures were established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the novel compounds involving thiazol and thiophene moieties were characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density functional theory (DFT) calculations were also performed to optimize the structure and interpret the vibrational spectra .
Chemical Reactions Analysis
The studies provided insights into the chemical reactivity of thiophene derivatives. For example, the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts involved the interaction of the corresponding acids with various organic and inorganic bases and salts in alcoholic or aqueous media . The study on allosteric enhancers of the A1 adenosine receptor indicated that the substitution at the thiophene C-5 position had a significant effect on activity, suggesting the importance of chemical modifications on the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their structural data and reactivity profiles. The DFT studies provided information on the equilibrium geometry, bonding features, and vibrational wave numbers, as well as the thermodynamic stability and reactivity of the compounds in the ground and excited states . The synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes highlighted the effect of electron-withdrawing or electron-releasing groups on the phenyl of an arylpiperazine moiety and the impact of small alkyl groups or aryl moieties at the thiophene C-5 position on allosteric enhancer activity .
Scientific Research Applications
DNA Interaction and Docking Studies : The Schiff base ligand derived from 2,6-diaminopyridine and its complexes, including 2-Amino-1-(thiophen-3-yl)ethan-1-ol derivatives, were studied for their DNA binding properties. These compounds showed promising results as potential drug candidates due to their DNA binding activity (Kurt, Temel, Atlan, & Kaya, 2020).
Synthesis of Polysubstituted Pyrroles : An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives involved the use of 2-Amino-1-(thiophen-3-yl)ethan-1-ol derivatives. This process highlighted the compound's utility in organic synthesis and green chemistry applications (Kumar, Rāmānand, & Tadigoppula, 2017).
Antimicrobial Activity Study : Schiff base derivatives with thiophene, including compounds structurally related to 2-Amino-1-(thiophen-3-yl)ethan-1-ol, were synthesized and evaluated for their antimicrobial properties. The study found significant antibacterial activities against various pathogens, suggesting potential for drug development (Süleymanoğlu, Demir, Direkel, & Ünver, 2020).
Synthesis of Amino Acids Derivatives : The study synthesized and analyzed 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, demonstrating the compound's application in the synthesis of biologically active compounds (Safonov, Panasenko, & Knysh, 2017).
Anti-oxidant and Anti-microbial Agent Synthesis : Novel derivatives of 2-Amino-1-(thiophen-3-yl)ethan-1-ol were synthesized and found to have significant antioxidant and antimicrobial activities, indicating potential applications in pharmaceuticals (Gopi, Sastry, & Dhanaraju, 2016).
Synthesis of Novel Bioactive Molecules : The compound was used in the synthesis of new bioactive molecules, such as 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives. These molecules were found to have potential as effective antioxidants and antimicrobial agents (Gopi, Sastry, & Dhanaraju, 2016).
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar to ulotaront (sep-363856), a trace-amine associated receptor 1 (taar1) agonist . TAAR1 is a G-protein-coupled receptor (GPCR) expressed in cortical, limbic, and midbrain monoaminergic regions .
Mode of Action
If we consider its structural similarity to ulotaront, it might interact with taar1, leading to the modulation of dopaminergic, serotonergic, and glutamatergic circuitry .
Biochemical Pathways
Based on the potential taar1 agonism, it may influence the signaling pathways associated with dopamine, serotonin, and glutamate neurotransmission .
Result of Action
If it acts similarly to ulotaront, it might have potential therapeutic effects in conditions like schizophrenia by modulating monoaminergic neurotransmission .
properties
IUPAC Name |
2-amino-1-thiophen-3-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNYEOWLVWVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588024 | |
Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(thiophen-3-yl)ethan-1-ol | |
CAS RN |
102090-45-9 | |
Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.